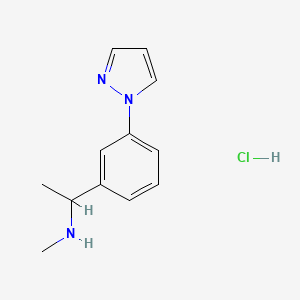
1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylethan-1-amine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylethan-1-amine Hydrochloride typically begins with 3-(1H-pyrazol-1-yl)benzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first reduced to an amine using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazoles or other heterocyclic compounds.
科学的研究の応用
Medicinal Chemistry: This compound is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting various diseases, including cancer and inflammatory disorders.
Material Science: The compound's unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and sensors.
Organic Synthesis: It serves as a versatile building block in organic synthesis, facilitating the construction of complex molecules.
作用機序
The mechanism by which 1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylethan-1-amine Hydrochloride exerts its effects depends on its molecular targets and pathways. For instance, in medicinal applications, it may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary based on the context of its use and the specific biological system it targets.
類似化合物との比較
Pyrazole derivatives: Other pyrazole-based compounds with similar structures and functionalities.
Amine hydrochlorides: Other amine hydrochloride salts with varying substituents.
Uniqueness:
Structural Features: The presence of the phenyl group attached to the pyrazole ring and the N-methyl group distinguishes this compound from other pyrazoles.
Reactivity: Its reactivity profile, influenced by the substituents, sets it apart from structurally similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C12H16ClN3 |
|---|---|
分子量 |
237.73 g/mol |
IUPAC名 |
N-methyl-1-(3-pyrazol-1-ylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-10(13-2)11-5-3-6-12(9-11)15-8-4-7-14-15;/h3-10,13H,1-2H3;1H |
InChIキー |
RGTWIHUYMRMPHN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)N2C=CC=N2)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




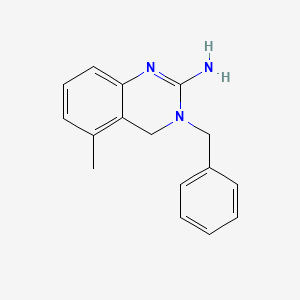
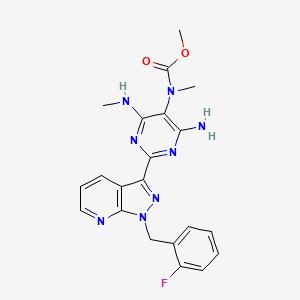
![N1-(4-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B15354459.png)

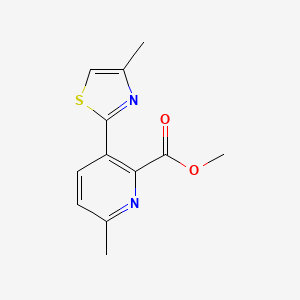
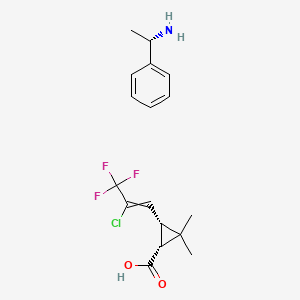
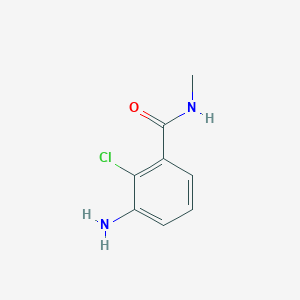
![(6S,8aS)-6-ethylsulfinyl-7,8-bis[(4-methoxyphenoxy)methoxy]-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15354494.png)
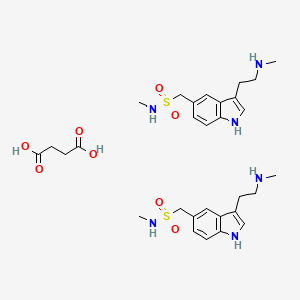
![De(6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole) 9-Hydroxy-1-chloro Risperidone-d4](/img/structure/B15354499.png)
![Robenidine-d8 HCl [Bis(phenyl-d4)]](/img/structure/B15354503.png)
![tert-butyl N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B15354519.png)
